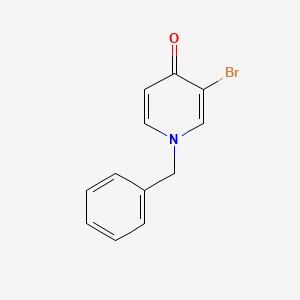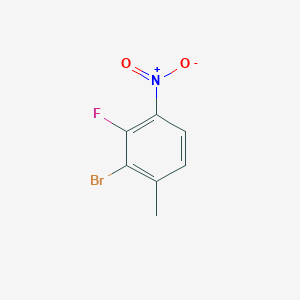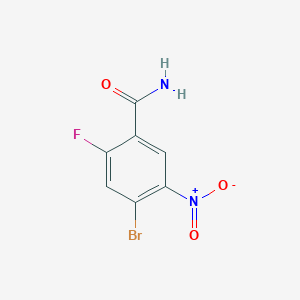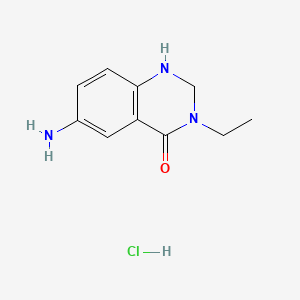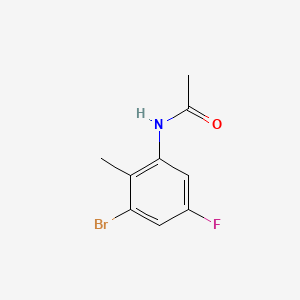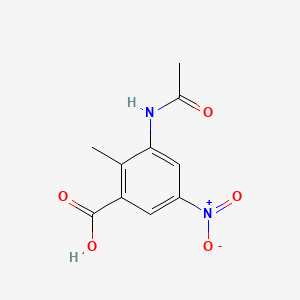![molecular formula C9H14ClNO B8206153 [4-(Aminomethyl)-2-methylphenyl]methanol hydrochloride](/img/structure/B8206153.png)
[4-(Aminomethyl)-2-methylphenyl]methanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Aminomethyl)-2-methylphenyl]methanol hydrochloride is a chemical compound with the molecular formula C9H13NO·HCl. It is a derivative of benzyl alcohol, where the benzene ring is substituted with an aminomethyl group and a methyl group. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Aminomethyl)-2-methylphenyl]methanol typically involves the reduction of 4-(aminomethyl)benzaldehyde. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in methanol, which yields the desired alcohol . The reaction is carried out under mild conditions, usually at room temperature, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of [4-(Aminomethyl)-2-methylphenyl]methanol can be scaled up using similar reduction methods. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using distillation or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(Aminomethyl)-2-methylphenyl]methanol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-(Aminomethyl)-2-methylbenzaldehyde or 4-(Aminomethyl)-2-methylbenzoic acid.
Reduction: 4-(Aminomethyl)-2-methylphenylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[4-(Aminomethyl)-2-methylphenyl]methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of [4-(Aminomethyl)-2-methylphenyl]methanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations in the body, leading to the formation of active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Aminomethyl)phenylmethanol: Similar structure but lacks the methyl group on the benzene ring.
4-(Aminomethyl)-2-methoxyphenol: Contains a methoxy group instead of a methyl group.
4-(Aminomethyl)benzoic acid: The alcohol group is replaced by a carboxylic acid group.
Uniqueness
[4-(Aminomethyl)-2-methylphenyl]methanol is unique due to the presence of both an aminomethyl group and a methyl group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable in various applications .
Propriétés
IUPAC Name |
[4-(aminomethyl)-2-methylphenyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-7-4-8(5-10)2-3-9(7)6-11;/h2-4,11H,5-6,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKUFMOWYVBABU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
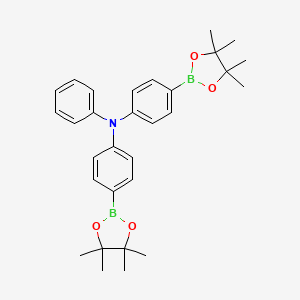
![(2R)-3-[(4-methoxyphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B8206077.png)
![[1-(2-Aminoethyl)cyclopropyl]methanol hydrochloride](/img/structure/B8206085.png)
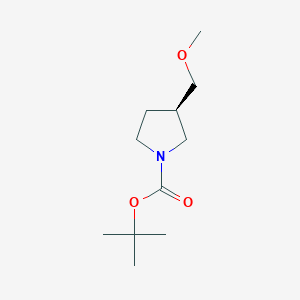
![4-[(4-Bromobenzene)sulfinyl]piperidine hydrochloride](/img/structure/B8206098.png)

